3-(5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)-8-methylquinolin-2-ol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, an oxadiazole ring, and a quinolinol group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 3,5-dimethoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and quinolinol groups could potentially introduce interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is a heterocycle that can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy groups could influence its solubility .Scientific Research Applications
Medicinal Chemistry and Drug Development
- 3’,5’-Dimethoxyacetophenone serves as a valuable starting reagent in the synthesis of other compounds. For instance:
Template-Directed Synthesis
- 3’,5’-Dimethoxyacetophenone can act as a template in the synthesis of rotaxanes (interlocked molecular structures).
Mechanism of Action
properties
IUPAC Name |
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-11-5-4-6-12-9-16(19(24)21-17(11)12)18-22-20(27-23-18)13-7-14(25-2)10-15(8-13)26-3/h4-10H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXRBEHJHGXWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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